2'-isopropoxybiphenyl-4-carboxamide
Description
2'-Isopropoxybiphenyl-4-carboxamide is a biphenyl-derived carboxamide featuring an isopropoxy substituent at the 2' position of the biphenyl scaffold and a carboxamide group at the 4-position. This structural arrangement confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(2-propan-2-yloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)19-15-6-4-3-5-14(15)12-7-9-13(10-8-12)16(17)18/h3-11H,1-2H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSLSSNLFZCGPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-isopropoxybiphenyl-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of Isopropoxy Group: The isopropoxy group is introduced via an etherification reaction using isopropyl alcohol and a suitable base.
Formation of Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine in the presence of a coupling agent.
Industrial Production Methods: Industrial production of 2’-isopropoxybiphenyl-4-carboxamide may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2’-Isopropoxybiphenyl-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2’-Isopropoxybiphenyl-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
2’-Isopropoxybiphenyl-4-carboxamide can be compared with other biphenyl derivatives:
Biphenyl-4-carboxamide: Lacks the isopropoxy group, which may result in different biological activities.
2’-Methoxybiphenyl-4-carboxamide: Contains a methoxy group instead of an isopropoxy group, potentially altering its chemical reactivity and biological properties.
Uniqueness: The presence of the isopropoxy group in 2’-isopropoxybiphenyl-4-carboxamide imparts unique steric and electronic effects, influencing its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity and properties can be contextualized by comparing it to biphenyl carboxamides and related heterocyclic derivatives (Table 1).
Table 1: Key Structural Analogs and Their Properties
| Compound Name | Substituents/Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 2'-Isopropoxybiphenyl-4-carboxamide | 2'-isopropoxy, 4-carboxamide | C₁₆H₁₇NO₂ | 255.32 | High steric hindrance, moderate solubility |
| N-(4-Hydroxy-2-methylphenyl)biphenyl-4-carboxamide | 4-hydroxy, 2-methylphenyl, 4-carboxamide | C₂₀H₁₇NO₂ | 303.36 | Enhanced hydrogen bonding, lower logP |
| 2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid | Pyrimidine core, phenylthio, carboxylic acid | C₁₄H₁₅N₂O₂S | 275.35 | Higher acidity, reduced membrane permeability |
| Ethyl 2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate | Thiophene core, methoxy, ester | C₁₇H₁₇NO₄S | 331.39 | Ester hydrolysis liability, planar structure |
Key Observations :
- Electronic Effects : The carboxamide group’s hydrogen-bonding capacity distinguishes it from carboxylic acid derivatives (e.g., pyrimidine-4-carboxylic acid in ), which exhibit higher acidity but poorer blood-brain barrier penetration.
- Biological Implications : Biphenyl carboxamides with polar substituents (e.g., 4-hydroxy in ) show improved water solubility but reduced logP, whereas the isopropoxy group balances hydrophobicity for membrane interaction .
Functional Group Comparisons
Carboxamide vs. Carboxylic Acid (Pyrimidine Derivatives)
- Solubility : Carboxamides (e.g., 2'-isopropoxybiphenyl-4-carboxamide) are less acidic (pKa ~15–17) than carboxylic acids (pKa ~2–4), leading to better solubility in organic solvents but requiring formulation aids for aqueous delivery .
- Reactivity : Carboxylic acids (e.g., 2-isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid ) are prone to decarboxylation under heat, whereas carboxamides exhibit greater thermal stability.
Isopropoxy vs. Methoxy/Thiophene Substituents
- Electron-Donating Capacity: Methoxy groups (−OCH₃) are stronger electron donors than isopropoxy (−OCH(CH₃)₂), which may influence aromatic ring reactivity in electrophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
